Zn(II) Coproporphyrin III Tetrasodium Salt
Description
Zn(II) Coproporphyrin III Tetrasodium Salt is a metalloporphyrin complex where zinc(II) is chelated at the center of coproporphyrin III, a tetrapyrrole macrocycle with four propionate side chains. The tetrasodium salt form enhances water solubility, making it suitable for biomedical and analytical applications. Key uses include serving as a reference standard in liquid chromatography–mass spectrometry (LC-MS) analyses and studying porphyrin metabolism in microbial systems . Its structure enables interactions with biomolecules, such as proteins and surfactants, which are critical in drug-binding studies and diagnostic assays .
Structure
2D Structure
Properties
Molecular Formula |
C36H32N4Na4O8Zn |
|---|---|
Molecular Weight |
806.0 g/mol |
IUPAC Name |
tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6 |
InChI Key |
IHZDGVCIQAYVMR-UHFFFAOYSA-H |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:
Preparation of Coproporphyrin III: Coproporphyrin III is synthesized through a series of organic reactions starting from simpler precursors.
Metallation: The coproporphyrin III is then reacted with a zinc salt (e.g., zinc acetate) in an appropriate solvent under controlled conditions to form the Zn(II) complex.
Purification: The resulting Zn(II) Coproporphyrin III is purified using techniques such as chromatography to obtain the tetrasodium salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fed-Batch Fermentation: Utilizing microbial fermentation to produce coproporphyrin III.
Enzymatic Catalysis: Employing enzymes to facilitate the metallation process.
Purification: Scaling up purification processes to handle large volumes while maintaining product quality.
Chemical Reactions Analysis
Axial Ligation and Coordination Chemistry
The zinc(II) center in this porphyrin exhibits a square-planar geometry in its basal state but can accept axial ligands to form five- or six-coordinated complexes.
-
Mechanism : The four-coordinated Zn(II) porphyrin reacts with oxygen or nitrogen donors (e.g., phenols, pyridines) to form five-coordinated adducts. IR spectroscopy confirms Zn–O/N bond formation at 500–350 cm⁻¹ .
-
Applications : These adducts are studied for catalytic and photodynamic therapy (PDT) applications due to tunable electronic properties .
Photochemical Reactions
Under light irradiation, the compound generates reactive oxygen species (ROS), enabling photodynamic activity:
| Parameter | Details |
|---|---|
| Light Source | 630 nm laser |
| ROS Type | Singlet oxygen (¹O₂), hydroxyl radicals (·OH) |
| Quantum Yield | 0.45 (measured in DMSO) |
| Biological Impact | Vascular shutdown in PDT via endothelial cell apoptosis |
-
Pathway : Photoexcitation promotes the porphyrin to a triplet state, transferring energy to molecular oxygen to produce ¹O₂ .
-
Kinetics : ROS generation correlates with irradiance intensity and porphyrin concentration, with optimal activity at pH 7.4 .
Metal Ion Exchange Reactions
The zinc(II) ion can be replaced by other transition metals under acidic or redox conditions:
| Replacing Metal | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Fe(II) | Acetic acid, 70°C | Fe(II) Coproporphyrin III | Forms coproheme precursor | |
| Cu(II) | Methanol, reflux | Cu(II) Coproporphyrin III | Reduced fluorescence intensity |
-
Mechanism : Protonation of the porphyrin ring weakens Zn–N bonds, facilitating metal displacement. The reaction is monitored via UV-Vis spectral shifts (e.g., Soret band at 418 nm → 406 nm for Fe(II)).
Functionalization of the Porphyrin Ring
The β-pyrrole and meso positions undergo electrophilic substitution or cross-coupling:
-
Catalytic Systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable regioselective functionalization. Ruffled Ni(II) porphyrins show higher reactivity in cross-couplings .
Redox Reactions
The porphyrin macrocycle participates in reversible electron transfers:
| Oxidation State | Electrode Potential (vs. Ag/AgCl) | Observations |
|---|---|---|
| Zn(II) → Zn(III) | +0.85 V | Irreversible oxidation, ring distortion |
| Porphyrin → π-cation radical | +1.2 V | Broad NIR absorption at 750 nm |
-
Cyclic Voltammetry : Two quasi-reversible reductions (-1.1 V, -1.5 V) corresponding to porphyrin ring reductions .
Aggregation and Supramolecular Interactions
In aqueous solutions, the compound forms J-aggregates under high ionic strength:
| Condition | Aggregation State | Spectral Shift | Implications |
|---|---|---|---|
| [NaCl] < 0.1 M | Monomeric | Soret at 418 nm | Optimal for biological studies |
| [NaCl] > 0.5 M | J-aggregates | Soret at 435 nm | Reduced photodynamic efficacy |
Biochemical Interactions
The compound binds to proteins and nucleic acids through π-stacking and electrostatic interactions:
| Target | Binding Constant (Kₐ) | Notes |
|---|---|---|
| Human Serum Albumin | 1.2 × 10⁵ M⁻¹ | Hydrophobic pocket binding |
| G-quadruplex DNA | 3.8 × 10⁴ M⁻¹ | Stabilizes telomeric structures |
-
Inhibitors : Competing ligands like hemin reduce binding affinity by 40%.
Scientific Research Applications
Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metalloporphyrin chemistry and catalysis.
Biology: Investigated for its role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment and as a diagnostic agent.
Industry: Utilized in the development of sensors and materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their activity.
Generate Reactive Oxygen Species: Under light irradiation, it can produce reactive oxygen species, which are used in photodynamic therapy to kill cancer cells.
Modulate Biological Pathways: Influence various biological pathways by acting as a cofactor or inhibitor.
Comparison with Similar Compounds
Structural and Functional Analogues
Metal-Substituted Coproporphyrins
- Fe(III)-Coproporphyrin III :
Iron(III) porphyrins exhibit paramagnetic properties, influencing their reactivity in redox processes. Fe(III)-coproporphyrin III is less stable in aqueous media compared to Zn(II) analogues due to susceptibility to hydrolysis. Applications focus on catalytic reactions and heme biosynthesis studies . - Co(III)-Coproporphyrin III: Cobalt(III) complexes show strong axial ligand coordination, enabling stable interactions with nitrogenous bases (e.g., imidazole derivatives). Co(III)-coproporphyrin III demonstrates higher binding constants for drug molecules (e.g., pyridine-based drugs) compared to Zn(II) analogues, making it suitable for molecular recognition studies .
- Cu(II)-Coproporphyrin III :
Copper(II) porphyrins are redox-active and used in photodynamic therapy. However, Cu(II) complexes are prone to aggregation in aqueous solutions, limiting their utility in homogeneous systems .
Porphyrin Ligand Variants
- Protoporphyrin IX (PPIX) Metal Complexes :
Zn(II)-PPIX, a structural analogue with vinyl and methyl substituents, shows stronger hydrophobic interactions with proteins (e.g., hemophilin) compared to Zn(II)-coproporphyrin III. This difference is attributed to PPIX’s lower solubility and altered electronic structure . - meso-Tetra(4-sulfonatophenyl)porphyrin (TSPP): Zn(II)-TSPP tetrasodium salt is a water-soluble porphyrin with sulfonate groups instead of propionates. It exhibits superior photocatalytic activity in NADH regeneration systems due to enhanced electron-transfer properties, unlike Zn(II)-coproporphyrin III, which is primarily used in diagnostics .
Salt Form Comparisons
Tetrasodium Salt vs. Tetramethyl Ester
- Coproporphyrin III Tetramethyl Ester :
The esterified form is lipid-soluble and used in organic synthesis (e.g., dimeric porphyrin preparation). In contrast, the tetrasodium salt is hydrophilic, enabling applications in aqueous biochemistry (e.g., LC-MS standards) .
Other Tetrasodium Salts
- However, Na4EDTA lacks the photochemical activity of Zn(II)-coproporphyrin III and is primarily used in metal sequestration and scale removal .
Spectral and Analytical Properties
Key Research Findings
- Binding Affinity : Zn(II)-coproporphyrin III exhibits moderate binding to surfactants (e.g., sodium dodecyl sulfate) compared to Fe(III)-porphyrins, which form aggregates in surfactant-rich media .
- Diagnostic Utility: Zn(II)-coproporphyrin III is a biomarker for porphyria and lead poisoning, as elevated urinary levels correlate with lead exposure .
- Limitations : Acidic conditions during LC-MS analysis cause Zn dissociation, leading to inaccurate quantification of metal-bound porphyrins .
Biological Activity
Zn(II) Coproporphyrin III Tetrasodium Salt (Zn-CP III) is a metalloporphyrin that has garnered attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial properties, and potential applications in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Zn-CP III.
Zn-CP III is synthesized through various methods, including metabolic engineering of bacterial strains such as Corynebacterium glutamicum. This engineered strain has been shown to produce significant yields of Zn-CP III by upregulating the heme biosynthesis pathway, achieving up to 132.09 mg/L in fed-batch fermentation processes . The compound exhibits a characteristic porphyrin structure, which is essential for its biological activity.
2.1 Antimicrobial Properties
Zn-CP III has demonstrated notable antimicrobial effects against various pathogens. A study highlighted its ability to inhibit the growth of Penicillium species found on cheese rinds, suggesting that it plays a role in microbial interactions within this environment . The compound's affinity for zinc over other metals enhances its effectiveness, as it binds preferentially to zinc, which is crucial for its activity .
2.2 Photodynamic Therapy (PDT)
Zn-CP III acts as an effective photosensitizer in PDT, generating reactive oxygen species (ROS) upon light activation. This mechanism has been explored in several studies, indicating that Zn-CP III can induce vascular shutdown and cell death in targeted tissues . Research indicates that while it shows efficacy in generating ROS, it may not directly kill tumor cells but rather enhance the effects of other therapeutic agents .
2.3 Antioxidant and Cytotoxic Effects
The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Studies have reported that Zn-CP III complexes can lead to significant cytotoxicity against human cancer cell lines, with some formulations achieving over 90% inhibition of cell viability . This cytotoxicity is attributed to the ability of metalloporphyrins to interact with cellular components and induce apoptosis.
The biological activity of Zn-CP III can be attributed to several mechanisms:
- Metal Coordination: The coordination of zinc with the porphyrin structure allows for enhanced stability and reactivity, facilitating interactions with biological targets.
- Reactive Oxygen Species Generation: Upon excitation by light, Zn-CP III generates ROS, which can damage cellular components such as lipids, proteins, and DNA.
- Enzyme Mimicry: Zn-CP III can mimic certain enzymatic functions due to its metal ion content, influencing metabolic pathways within cells.
4. Case Studies and Research Findings
5.
This compound presents a multifaceted profile of biological activities that make it a promising candidate for further research and application in medical therapies, particularly in antimicrobial treatments and photodynamic therapy. Its ability to generate reactive oxygen species and interact with various biological systems underlines its potential as a therapeutic agent.
Q & A
Q. What analytical methods are recommended for structural identification and purity assessment of Zn(II) Coproporphyrin III Tetrasodium Salt?
To confirm the structure and purity, combine spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : Characterize the Soret band (≈400 nm) and Q-bands (500–600 nm) to confirm porphyrin coordination with Zn(II) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular weight (e.g., Zn(II) Coproporphyrin III has a molecular formula of C₃₆H₃₂N₄O₈Na₄Zn) and detect impurities .
- HPLC : Employ reversed-phase HPLC with isocratic elution to separate and quantify isomers (e.g., Coproporphyrin I vs. III) and assess purity. Retention times vary based on methyl ester derivatives or free acid forms .
Q. How is Zn(II) Coproporphyrin III synthesized, and what are critical chelation conditions?
- Metal Insertion : React Coproporphyrin III (free acid or ester) with Zn(II) salts (e.g., ZnCl₂ or Zn(OAc)₂) in aqueous or organic solvents under mild heating (40–60°C). Monitor pH (6–8) to avoid demetallation .
- Purification : Use column chromatography or precipitation to isolate the tetrasodium salt. Confirm chelation via UV-Vis spectral shifts (e.g., loss of fluorescence quenching upon Zn binding) .
Q. What biological roles or diagnostic applications are associated with Zn(II) Coproporphyrin III?
- Meconium Marker : Zn(II) Coproporphyrin I and III are fluorescent markers in meconium, detectable via HPLC with fluorescence detection (ex: 405 nm, em: 580 nm) .
- Heme Biosynthesis : Coproporphyrin III is a precursor in heme synthesis. Elevated urinary Coproporphyrin III/I ratios (>10–20) may indicate Hereditary Coproporphyria (HCP) .
Q. What are the stability considerations for Zn(II) Coproporphyrin III in aqueous solutions?
- Aggregation : At concentrations >4 µM, porphyrins form large aggregates ("micellization"), altering spectral properties. Use dilute solutions (<4 µM) for monomeric studies .
- pH and Ionic Strength : Stability decreases at high pH or low ionic strength. Buffered solutions (e.g., PBS, pH 7.4) are recommended .
Q. How can researchers distinguish between Coproporphyrin I and III isomers in complex matrices?
- Chromatography : Use reversed-phase HPLC with a C18 column and methanol/water mobile phases. Coproporphyrin III elutes earlier than Coproporphyrin I due to structural differences in side-chain carboxyl groups .
- Methyl Ester Derivatization : Enhance separation by converting free acids to methyl esters, improving chromatographic resolution .
Advanced Research Questions
Q. How does Zn(II) coordination influence the aggregation kinetics of Coproporphyrin III in aqueous solutions?
- Kinetic Studies : Use temperature-jump relaxation methods to monitor dimerization rates. Zn(II) coordination reduces aggregation propensity compared to free porphyrins, as metalation stabilizes the monomeric form .
- Critical Micelle Concentration (CMC) : For Zn(II) Coproporphyrin III, the CMC (≈4 µM) increases with temperature and pH. Compare with Fe(III)- or Cu(II)-porphyrins, which exhibit lower CMCs .
Q. What experimental strategies resolve contradictions in Coproporphyrin III/I ratios observed in clinical vs. synthetic samples?
Q. How can researchers optimize HPLC conditions for simultaneous quantification of Zn(II) Coproporphyrin III and related tetrapyrroles?
- Mobile Phase Optimization : Adjust methanol:water ratios (e.g., 75:25 v/v) and add ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve Zn(II)-chelated vs. free porphyrins .
- Detection Limits : Fluorescence detection (LOD ≈10 ng) is preferred over UV-Vis for trace analysis in biological matrices .
Q. What mechanistic insights explain the preferential binding of Zn(II) to Coproporphyrin III in biological systems?
- Coordination Geometry : Zn(II) favors the distorted square-planar geometry of Coproporphyrin III over Coproporphyrin I, as shown by X-ray crystallography of related porphyrin-metal complexes .
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities of Zn(II) with Coproporphyrin I vs. III .
Q. How can researchers address spectral interference during fluorescence studies of Zn(II) Coproporphyrin III in heterogeneous samples?
- Spectral Deconvolution : Apply multivariate analysis (e.g., principal component analysis) to separate overlapping fluorescence peaks from contaminants (e.g., biliverdin) .
- Quenching Controls : Use chelators (e.g., EDTA) to confirm Zn(II)-specific fluorescence by comparing quenched vs. unquenched signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
